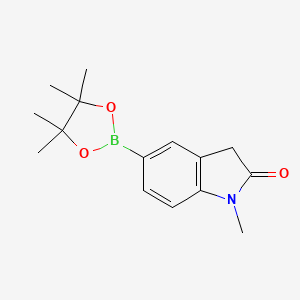

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

CAS No.: 1220696-38-7

Cat. No.: VC2850795

Molecular Formula: C15H20BNO3

Molecular Weight: 273.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220696-38-7 |

|---|---|

| Molecular Formula | C15H20BNO3 |

| Molecular Weight | 273.14 g/mol |

| IUPAC Name | 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one |

| Standard InChI | InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-13(18)17(12)5/h6-8H,9H2,1-5H3 |

| Standard InChI Key | IGFPFGIDECTAJQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is characterized by several key identifiers that distinguish it in chemical databases and literature. The compound features a methylated indolin-2-one (also known as oxindole) core with a pinacol boronic ester group at the 5-position.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 1220696-38-7 |

| Molecular Formula | C15H20BNO3 |

| Molecular Weight | 273.14 g/mol |

| SMILES Notation | O=C1Cc2c(N1C)cc(cc2)B1OC(C(O1)(C)C)(C)C |

The compound is part of a broader family of substituted indolin-2-ones, which are important scaffolds in medicinal chemistry. The N-methylation at position 1 and the boronic ester functionality at position 5 define the compound's unique chemical identity and reactivity profile.

Structural Features

The molecular structure of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one consists of three primary components:

-

An indolin-2-one (oxindole) core structure, which features a five-membered lactam ring fused to a benzene ring

-

A methyl group substitution at the nitrogen atom (position 1)

-

A pinacol boronic ester group at position 5 of the benzene ring

The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is particularly significant as it serves as a protected form of a boronic acid, providing enhanced stability while maintaining the synthetic utility characteristic of organoboron compounds. This structural configuration allows the molecule to participate in various coupling reactions, particularly Suzuki-Miyaura cross-coupling, making it valuable in organic synthesis.

Physical and Chemical Properties

Solubility and Stability

Understanding the solubility profile of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is crucial for its handling and application in research settings. Like many pinacol boronic esters, this compound is expected to show good solubility in common organic solvents.

Table 2: Solubility and Stability Parameters

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves either:

-

Direct borylation of an N-methylated indolin-2-one

-

N-methylation of a previously borylated indolin-2-one

These approaches utilize transition metal-catalyzed borylation reactions, which have become standard methods for introducing boronic ester functionalities into aromatic and heteroaromatic systems.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of various concentrations:

Table 3: Stock Solution Preparation Guide

| Desired Concentration | Volume Needed for Specific Amounts |

|---|---|

| 1 mg | |

| 1 mM | 3.6611 mL |

| 5 mM | 0.7322 mL |

| 10 mM | 0.3661 mL |

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility profile and to store the solutions in separate packages to avoid degradation from repeated freezing and thawing cycles .

Applications and Research Significance

Synthetic Utility

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one represents an important building block in organic synthesis. The boronic ester functionality serves as a versatile handle for further derivatization through various coupling reactions, particularly Suzuki-Miyaura cross-coupling. This reaction allows for the formation of carbon-carbon bonds under relatively mild conditions, enabling the construction of more complex molecular architectures.

The indolin-2-one (oxindole) core itself is a privileged structure in medicinal chemistry, present in numerous bioactive compounds and pharmaceutical agents. The ability to selectively functionalize this scaffold at the 5-position through the boronic ester group provides a strategic approach to accessing diverse libraries of compounds for drug discovery efforts.

Structural Relationships and Analogs

Structural Variations

Several structural analogs of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one are mentioned in the search results, differing in the position of substitution or the nature of the substituents:

Table 4: Related Structural Analogs

These structural variations can significantly impact the physical, chemical, and biological properties of the compounds, providing researchers with a spectrum of options for specific applications.

Related Functionalized Indolin-2-ones

The search results also reference more complex functionalized indolin-2-ones with boronic ester groups, including:

-

1-(4-fluorobenzyl)-3,5-dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)indolin-2-one (2p)

-

1-methyl-3-phenyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)indolin-2-one (2a)

-

1-benzyl-3-methyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)indolin-2-one (2h)

These compounds feature more extensive substitution patterns, with the boronic ester functionality connected through a methyl linker at position 3, rather than directly attached to the aromatic ring. Such structural diversity illustrates the versatility of the indolin-2-one scaffold as a platform for developing compounds with diverse properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume